O-Ethenyl dimethylcarbamothioate

Description

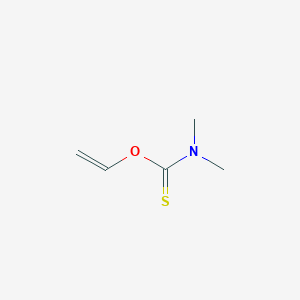

Structure

2D Structure

3D Structure

Properties

CAS No. |

919477-03-5 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

O-ethenyl N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C5H9NOS/c1-4-7-5(8)6(2)3/h4H,1H2,2-3H3 |

InChI Key |

DMKRETQGFJJSGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)OC=C |

Origin of Product |

United States |

Synthetic Methodologies for O Ethenyl Dimethylcarbamothioate and Its Analogues

Established Synthetic Pathways for O-Dimethylcarbamothioates

The synthesis of O-substituted dimethylcarbamothioates has been a subject of extensive research, leading to well-established and versatile methods. These foundational pathways provide the basis for developing more complex structures like O-ethenyl dimethylcarbamothioate.

Synthesis from Phenols and Dimethylthiocarbamoyl Chloride

A cornerstone in the synthesis of O-aryl dimethylcarbamothioates is the reaction of phenols with dimethylthiocarbamoyl chloride. wikipedia.orgorganic-chemistry.org This method is a direct and widely applied approach for creating the O-C(S)N linkage. The general reaction involves the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the dimethylthiocarbamoyl chloride, leading to the displacement of the chloride and formation of the desired O-aryl dimethylcarbamothioate.

This reaction is not limited to phenols; alcohols can also be used to produce O-alkyl dimethylcarbamothioates, demonstrating the versatility of this synthetic route. wikipedia.org The reaction of N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic acid anhydride, can also serve as a thioacylating agent for alcohols and phenols to form the corresponding thiocarbamates.

A related approach involves the use of tetramethylthiuram disulfide (TMTD) in the presence of a base like sodium hydride to react with phenols or alcohols, yielding N,N-dimethylthiocarbamates. This method offers a greener alternative by avoiding the use of the more toxic and corrosive dimethylthiocarbamoyl chloride.

Role of Reaction Conditions and Reagents in O-Thiocarbamate Formation

The efficiency and outcome of O-thiocarbamate synthesis are highly dependent on the reaction conditions and the reagents employed. The choice of base, solvent, and temperature plays a critical role in promoting the desired reaction and minimizing side products.

In the reaction of phenols with dimethylthiocarbamoyl chloride, a base is typically required to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic amines like pyridine. The choice of base can influence the reaction rate and yield. For instance, strong bases like NaH ensure complete deprotonation, driving the reaction to completion.

The solvent system is another crucial parameter. Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the reaction. The polarity of the solvent can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction kinetics.

Temperature is also a key variable. While many reactions proceed efficiently at room temperature, heating can be necessary to accelerate the reaction, particularly for less reactive substrates. However, excessively high temperatures can lead to side reactions, such as the Newman-Kwart rearrangement, where an O-thiocarbamate isomerizes to an S-thiocarbamate. wikipedia.org

A one-pot synthesis of N-vinyl carbamothioates has been developed from NH-1,2,3-triazoles, triphosgene, and nucleophiles, highlighting the adaptability of reaction conditions to generate complex thiocarbamates. rsc.orgrsc.org

Advanced Synthetic Strategies for Ethenyl and Related O-Substituted Dimethylcarbamothioates

The introduction of an ethenyl (vinyl) group onto the oxygen atom of a dimethylcarbamothioate presents unique synthetic challenges. Advanced strategies, including stereoselective methods and catalytic approaches, are being explored to address these challenges and provide efficient access to these valuable compounds.

Approaches to Stereoselective Synthesis of Carbamothioate Derivatives

While the synthesis of achiral this compound does not require stereocontrol, the development of stereoselective methods is crucial for the synthesis of more complex, chiral carbamothioate derivatives. Research in this area often focuses on controlling the stereochemistry of the substituent attached to the oxygen or sulfur atom.

For instance, methods for the stereoselective synthesis of vinyl sulfides have been developed, which could potentially be adapted for the synthesis of O-vinyl thiocarbamates. nih.gov These methods often employ transition metal catalysts to control the regio- and stereoselectivity of the addition of a sulfur-containing nucleophile to an alkyne.

The development of chiral catalysts and reagents is at the forefront of stereoselective synthesis. While specific examples for this compound are not prevalent, the principles of asymmetric catalysis can be applied. This could involve the use of chiral ligands in transition metal-catalyzed reactions to induce enantioselectivity in the formation of the C-O bond.

Exploration of Catalytic Methods in O-Thiocarbamate Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of thiocarbamates. Various transition metals, including palladium, copper, and rhodium, have been shown to catalyze the formation of C-S and C-O bonds, which are central to thiocarbamate synthesis.

A multicomponent reaction between isocyanides, sulfur, and alcohols or thiols provides a catalyst-free, one-pot synthesis of O-thiocarbamates and dithiocarbamates under mild conditions. nih.gov This atom-economic approach involves the in-situ formation of an isothiocyanate intermediate.

Transition metal-free vinylation of thiols has been achieved using hypervalent iodine reagents, offering a high-yielding method with excellent stereoselectivity. nih.gov This approach could potentially be adapted for the O-vinylation of a suitable precursor to this compound.

The Riemschneider synthesis offers another route, converting alkyl or aryl thiocyanates into thiocarbamates under acidic conditions. wikipedia.org This method can also be used with alcohols or alkenes to produce N-substituted thiocarbamates. wikipedia.org

Table 1: Overview of Catalytic Methods in Thiocarbamate Synthesis

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| None (Multicomponent) | Isocyanide, Sulfur, Alcohol | O-Thiocarbamate | Mild conditions, atom-economic, catalyst-free. nih.gov |

| Hypervalent Iodine | Thiol, Vinylbenziodoxolone | Vinyl Sulfide | Transition metal-free, high stereoselectivity. nih.gov |

Optimization and Scalability Studies in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scalability. For this compound, this would involve maximizing yield, minimizing waste, and ensuring a cost-effective process.

Optimization studies would focus on variables such as catalyst loading, reaction time, temperature, and reagent stoichiometry. The use of inexpensive and readily available starting materials is also a key consideration. For instance, using calcium carbide as a source of acetylene (B1199291) for vinylation reactions is a cost-effective and environmentally benign approach. mdpi.com

The development of continuous flow processes can offer significant advantages for scalability, allowing for better control over reaction parameters and improved safety and efficiency. While specific scalability studies for this compound are not widely reported, the principles of process optimization from related chemical syntheses would be applicable. This includes facile purification of the final product and recycling of the catalyst where possible. A scalable synthesis of vinyl isothiocyanates from NH-1,2,3-triazoles has been demonstrated, providing a relevant example of process development for vinyl-containing compounds. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethylthiocarbamoyl chloride |

| O-Aryl dimethylcarbamothioate |

| O-Alkyl dimethylcarbamothioate |

| N,N'-di-Boc-substituted thiourea |

| Trifluoroacetic acid anhydride |

| Tetramethylthiuram disulfide |

| N,N-dimethylthiocarbamates |

| Sodium hydride |

| Potassium carbonate |

| Pyridine |

| Dimethylformamide |

| Tetrahydrofuran |

| Acetonitrile |

| O-Thiocarbamate |

| S-Thiocarbamate |

| N-vinyl carbamothioates |

| Triphosgene |

| Vinyl sulfide |

| Isocyanide |

| Dithiocarbamate |

| Vinylbenziodoxolone |

| Alkyl thiocyanate |

| Aryl thiocyanate |

| N-substituted thiocarbamates |

| Calcium carbide |

Elucidation of Reaction Mechanisms Involving O Ethenyl Dimethylcarbamothioate Derivatives

Mechanistic Investigations of the Newman-Kwart Rearrangement (NKR) of O-Aryl Thiocarbamates

The Newman-Kwart Rearrangement (NKR) is a thermal, intramolecular 1,3-migration of an aryl group from the oxygen atom to the sulfur atom of an O-aryl thiocarbamate, yielding the thermodynamically more stable S-aryl thiocarbamate. nih.govrsc.org This rearrangement is a pivotal step in the synthesis of thiophenols from phenols. rsc.org Although the substrate in focus is O-ethenyl dimethylcarbamothioate, the detailed mechanistic studies of the NKR in O-aryl systems are presented here as specified, providing a comprehensive understanding of thiocarbamate reactivity.

The thermal Newman-Kwart rearrangement is characterized by its requirement for high temperatures, typically between 200 and 300 °C. rsc.org Kinetic studies have confirmed that the reaction follows first-order kinetics, which is consistent with an intramolecular process. nih.gov This is further supported by a large, negative entropy of activation, indicating a highly ordered cyclic transition state. nih.gov The primary driving force for the rearrangement is the significant thermodynamic stability gained by forming a carbon-oxygen double bond (in the S-aryl product) at the expense of a carbon-sulfur double bond (in the O-aryl reactant), with an enthalpy change (ΔH) of approximately -13 kcal/mol. nih.gov

The reaction rate is highly sensitive to the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups in the ortho- or para-positions accelerate the reaction by lowering the electron density on the aromatic ring, which facilitates the intramolecular nucleophilic attack by the sulfur atom. nih.gov Conversely, electron-donating groups retard the reaction. The reaction can be viewed as an intramolecular aromatic nucleophilic substitution. nih.gov The choice of solvent can also influence the reaction, with polar solvents capable of stabilizing the zwitterionic transition state, leading to increased reaction rates. nih.gov For instance, reactions that yield only 10% product in xylene can produce up to 80% in the more polar formic acid. nih.gov

| Parameter | Observation | Source(s) |

| Kinetics | First-order reaction rate, consistent with an intramolecular mechanism. | nih.gov |

| Thermodynamics | Exothermic, with a ΔH of approximately -13 kcal/mol. | nih.gov |

| Activation Energy | High activation barriers (ΔH‡ ~ 30-40 kcal/mol for typical substrates). | rsc.org |

| Entropy of Activation | Large and negative, indicating a highly ordered transition state. | nih.gov |

| Substituent Effects | Accelerated by electron-withdrawing groups on the aryl ring. | nih.gov |

| Solvent Effects | Polar solvents can stabilize the transition state and increase rates. | nih.gov |

Alternative pathways to the high-temperature thermal NKR have been developed, including oxidative methods that proceed at much lower temperatures. These reactions are facilitated by chemical oxidants or electrochemical methods, generating a radical cation intermediate from the O-aryl thiocarbamate. youtube.comyoutube.com Spectroscopic and kinetic analyses have shown that the key reactive intermediate is a thione cation radical with significant thiyl radical character. youtube.comyoutube.com

The rearrangement of this radical cation (O-arylthiocarbamate•+) to the product radical cation (S-arylthiocarbamate•+) has a much lower activation barrier compared to the thermal process. youtube.com For example, computational studies show the barrier for the radical cation rearrangement is only 8.4 kcal/mol, compared to 48.9 kcal/mol for the thermal reaction. youtube.com The reaction mechanism involves the rate-limiting intramolecular nucleophilic trapping of this thione cation radical. youtube.com This radical-mediated pathway exhibits different reactivity trends compared to the thermal NKR; electron-donating groups on the aryl ring often provide better yields in photoredox-catalyzed systems. youtube.com The feasibility of the reaction for specific substrates can often be predicted using cyclic voltammetry measurements. youtube.com

To mitigate the harsh conditions of the thermal NKR, metal-catalyzed versions have been developed. Palladium catalysis, in particular, has proven effective in significantly lowering the reaction temperature. rsc.orgnih.gov Catalysts such as [Pd(tBu₃P)₂] can facilitate the rearrangement at temperatures as low as 100 °C, and for activated substrates with electron-withdrawing groups, the reaction can even proceed at room temperature. nih.gov

Mechanistic studies, combining kinetic analysis and DFT calculations, suggest a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the Ar-O bond of the thiocarbamate.

Tautomerization/Isomerization: An intermediate palladium(II) complex is formed.

Reductive Elimination: This complex undergoes reductive elimination to yield the S-aryl thiocarbamate product and regenerate the palladium(0) catalyst. nih.gov

The steric bulk of the phosphine (B1218219) ligands on the palladium catalyst is crucial for promoting the desired reaction pathway. nih.gov Photoredox catalysis, often using organic dyes, represents another catalytic approach that enables the rearrangement to occur at ambient temperatures by accessing the radical cation pathway described previously. rsc.orgacs.org

| Catalyst System | Typical Reaction Temperature | Key Mechanistic Feature | Source(s) |

| Palladium(0) / tBu₃P | 100 °C (or lower for activated substrates) | Oxidative addition/reductive elimination cycle. | nih.gov |

| Organic Photoredox Catalyst | Ambient Temperature | Single-electron transfer to form a radical cation intermediate. | rsc.orgacs.org |

| Electrochemical Catalysis | Room Temperature | Anodic generation of a radical cation intermediate. | youtube.comyoutube.com |

The question of whether the NKR proceeds via an intramolecular (within the same molecule) or intermolecular (between different molecules) pathway has been conclusively settled. The first-order kinetics observed in thermal reactions are strong evidence for an intramolecular mechanism. nih.gov

More definitive proof has come from crossover experiments. In these studies, a mixture of two different O-aryl thiocarbamates is heated. If the reaction were intermolecular, one would expect to find "crossover" products, where the aryl group from one starting material has migrated to the sulfur of the other. However, such products are not observed. youtube.com For example, in a crossover experiment involving 4-methoxy-N,N-dimethyl-O-arylthiocarbamate and its 4-ethoxy-N,N-diethyl derivative under electrolysis conditions, no crossover products were detected, confirming the intramolecular nature of the rearrangement. youtube.com Isotopic labeling studies have further corroborated that the rearrangement is exclusively an intramolecular process. rsc.org

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the transition state of the Newman-Kwart rearrangement. These studies support a concerted, intramolecular mechanism proceeding through a tight, four-membered cyclic transition state. rsc.orgacs.org In this transition state, the migrating aryl ring is positioned between the oxygen and sulfur atoms as the C-O bond breaks and the C-S bond forms.

Calculations have accurately predicted the high activation energies (in agreement with experimental values of 30-40 kcal/mol) required for the thermal reaction, explaining the need for high temperatures. rsc.orgyoutube.com Furthermore, computational models have been used to rationalize the effects of substituents on the reaction rate. Topological analysis of the electron density along the reaction coordinate suggests a non-concerted mechanism from an electronic perspective, involving the formation of a pseudoradical center on the ipso-carbon atom, although the process is geometrically concerted. For the palladium-catalyzed variant, DFT calculations have helped map out the entire catalytic cycle, identifying the energies of intermediates and transition states for oxidative addition and reductive elimination steps. nih.gov

Other Electrophilic and Nucleophilic Transformations of the this compound Moiety

While the classical NKR is not applicable to this compound, the molecule possesses two key reactive sites for other transformations: the electrophilic carbon of the thiocarbonyl group and the nucleophilic C=C double bond of the ethenyl group.

Nucleophilic Transformations: The thiocarbonyl carbon (C=S) is electrophilic and susceptible to attack by nucleophiles. This is analogous to the reactivity of esters and other carbonyl compounds. Strong nucleophiles can add to the thiocarbonyl carbon, leading to a tetrahedral intermediate. This can result in substitution, where the -O-CH=CH₂ moiety acts as a leaving group. For example, the aminolysis of related S-aryl thiocarbamates with amines has been shown to proceed via a concerted or stepwise mechanism, depending on the specific substrate, to form ureas and a thiol. nih.gov Similar reactions with strong nucleophiles could potentially cleave the O-ethenyl group from this compound.

Electrophilic Transformations: The ethenyl (vinyl) group is an electron-rich pi-system and is susceptible to electrophilic addition. Classic electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water), could potentially occur across the double bond. The regioselectivity of these additions would be governed by the electronic influence of the adjacent oxygen and the stability of the resulting carbocation intermediate. The oxygen atom's ability to stabilize an adjacent positive charge through resonance (forming an oxocarbenium ion) would strongly direct electrophilic attack to the terminal carbon of the double bond.

Derivatization Reactions for Specific Functionalization

The derivatization of this compound and its analogues is a key strategy for introducing specific functionalities and modulating their reactivity. These reactions often target the thiocarbonyl group or the vinylic moiety, allowing for the synthesis of a diverse range of compounds with tailored properties.

One common derivatization pathway involves nucleophilic attack at the thiocarbonyl carbon. Studies on related O-ethyl S-aryl dithiocarbonates have shown that these compounds readily react with secondary alicyclic amines. researchgate.net These reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate, although a concerted mechanism is also possible, particularly with less basic amines. researchgate.net The nature of the amine and the solvent system can significantly influence the reaction pathway and the stability of the intermediates. researchgate.net

Another approach to functionalization involves reactions at the ethenyl group. While specific examples for this compound are not extensively detailed in the provided search results, analogous reactions with other vinyl compounds suggest that electrophilic additions and cycloadditions could be viable methods for introducing new functional groups. For instance, the oxidation of ethylene (B1197577) by chromyl chloride, which proceeds via cycloaddition pathways, highlights the reactivity of the carbon-carbon double bond. nih.gov

The synthesis of various thiocarbamate derivatives through the reaction of isocyanates with thiol-containing compounds, such as cysteine methyl ester, also provides insight into potential derivatization strategies. nih.gov These reactions lead to the formation of dithiocarbamates, which are analogues of this compound. nih.gov The stability and subsequent reactivity of these derivatives are influenced by the electronic properties of the substituents. nih.gov

Mechanistic Aspects of Hydrolysis and Oxidation Reactions

The hydrolysis of thiocarbamates, including derivatives of this compound, is a critical reaction that dictates their environmental persistence and biological activity. The mechanism of hydrolysis is often base-catalyzed and can proceed through different pathways depending on the compound's structure and the reaction conditions.

For instance, the hydrolysis of bis-dithiocarbamates derived from diisocyanates and cysteine methyl ester has been shown to follow a base-catalyzed elimination (E1cB) pathway as the dominant, though not exclusive, mechanism. nih.gov This process is first-order with respect to the hydroxide (B78521) ion concentration. nih.gov The stability of these thiocarbamates towards hydrolysis varies significantly, with derivatives containing aromatic functional groups showing different kinetic profiles compared to their aliphatic counterparts. nih.gov

Oxidation reactions of the ethenyl group represent another important mechanistic pathway. Studies on the oxidation of ethylene by chromyl chloride using density functional theory (DFT) have revealed complex mechanistic possibilities, including [2+2] and [3+2] cycloaddition pathways. nih.gov These calculations indicate that the initial step can involve the addition of ethylene across the Cr=O bonds to form a chromaoxetane intermediate or addition to the oxygen and chlorine atoms of the oxidizing agent. nih.gov Such studies on simple alkenes provide a foundational understanding of the potential oxidation mechanisms for the vinyl group in this compound, which could lead to the formation of epoxides, aldehydes, or other oxygenated products. nih.gov The actual products formed would likely depend on the specific oxidant and reaction conditions employed.

Kinetic Studies of Reactions Involving this compound and its Analogues

Determination of Reaction Rate Constants and Activation Parameters

Kinetic studies are essential for quantifying the reactivity of this compound and its analogues. These studies involve measuring reaction rates under various conditions to determine rate constants (k) and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

For example, the hydrolysis kinetics of diisocyanate-derived bis-thiocarbamates have been investigated spectrophotometrically. nih.gov The second-order rate constants for the hydrolysis of these adducts at pH 7.4 were determined, revealing significant differences based on the structure of the diisocyanate. nih.gov Arrhenius plots, which depict the relationship between the rate constant and temperature, were used to calculate the activation energies for these hydrolysis reactions. nih.gov These activation energies provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur and are consistent with the observed order of stability for the different thiocarbamate adducts. nih.gov

Similarly, kinetic studies on the aminolysis of O-ethyl S-aryl dithiocarbonates have provided detailed information on their reaction rates. researchgate.net The reactions were found to be first-order in both the amine and the substrate. researchgate.net By studying the temperature dependence of the rate constants, activation parameters can be derived using the Eyring equation, offering deeper insights into the transition state of the reaction.

Table 1: Rate Constants and Activation Energies for Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates nih.gov

| Compound | Second-Order Rate Constant (k, M⁻¹ min⁻¹) at pH 7.4 | Activation Energy (Ea, kJ/mol) |

| HDI-CME | 3.36 x 10² | 70.6 |

| TDI-CME | 2.49 x 10⁴ | 46.1 |

| MDI-CME | 5.78 x 10⁴ | 44.5 |

Data sourced from a study on the hydrolysis of bis-dithiocarbamates derived from hexamethylene diisocyanate (HDI), toluene (B28343) diisocyanate (TDI), and methylene (B1212753) diphenylisocyanate (MDI) with cysteine methyl ester (CME).

Influence of Reaction Parameters on Kinetics: Temperature, Solvent Effects, and Catalyst Concentration

The kinetics of reactions involving this compound and its analogues are highly sensitive to various reaction parameters, including temperature, solvent, and the presence of catalysts.

Temperature: As demonstrated by Arrhenius and Eyring plots, temperature has a profound effect on reaction rates. nih.gov An increase in temperature generally leads to a higher rate constant, as more molecules possess the requisite activation energy to react. The activation parameters derived from temperature-dependent studies provide valuable information about the reaction mechanism. nih.gov

Solvent Effects: The choice of solvent can significantly influence both the rate and the mechanism of a reaction. researchgate.net For the aminolysis of O-ethyl S-aryl dithiocarbonates, solvent effects have been analyzed using multiparametric approaches that consider solvent acidity, basicity, and polarity/polarizability. researchgate.net In concerted mechanisms, an increase in solvent dipolarity/polarizability has been shown to increase the rate constants. researchgate.net Kinetic studies in different media, such as aqueous ethanol (B145695) mixtures and ionic liquids, have revealed that the reaction pathway can be altered by the solvent environment. researchgate.net

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst plays a direct role in the observed reaction rate. For base-catalyzed hydrolysis of thiocarbamates, the reaction rate is first-order with respect to the hydroxide ion concentration, meaning the rate increases linearly with increasing pH. nih.gov Similarly, in reactions involving metal complexes as catalysts, the rate of substitution reactions can be dependent on the concentration of the nucleophile.

Theoretical and Computational Chemistry Approaches to O Ethenyl Dimethylcarbamothioate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. A DFT analysis of O-Ethenyl dimethylcarbamothioate would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Prediction of Energetic Landscapes and Reaction Paths

DFT calculations are instrumental in mapping the potential energy surface of a molecule, which is crucial for understanding its reactivity. By locating transition states and calculating activation energies, researchers can predict the most likely pathways for chemical reactions. For this compound, this could involve studying its thermal decomposition, hydrolysis, or reactions with biological nucleophiles. The energetic landscape would reveal the stability of different conformers and the barriers to their interconversion.

Analysis of Charge Distribution, Orbital Interactions, and Spectroscopic Signatures

The distribution of electrons within a molecule governs its chemical behavior. DFT can be used to calculate various properties that describe this distribution:

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and lone pair orbitals, revealing the nature of the covalent and non-covalent interactions within this compound. It can quantify the charge on each atom, offering insights into potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

Furthermore, DFT can predict various spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for compound identification and structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). MD simulations can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature.

Study Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, MD can shed light on the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole forces. This is crucial for understanding its physical properties like boiling point and solubility.

Advanced Quantum Chemical Calculations for Deep Mechanistic Insights

Beyond standard DFT, more advanced quantum chemical methods can provide even greater accuracy and deeper mechanistic understanding, albeit at a higher computational cost. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be critical for accurately describing systems with complex electronic structures or for benchmarking the results of less computationally expensive methods.

For this compound, these advanced calculations could be particularly useful for:

Refining Reaction Mechanisms: For complex reactions, the accuracy of DFT in predicting activation barriers can sometimes be limited. Higher-level methods can provide more reliable energetic information, leading to a more definitive understanding of the reaction mechanism.

Investigating Excited States: To understand the photochemical behavior of this compound, methods like Time-Dependent DFT (TD-DFT) or more sophisticated multireference methods would be necessary to study its electronic excited states.

Advanced Spectroscopic and Analytical Research Methodologies Applied to O Ethenyl Dimethylcarbamothioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For a compound like O-Ethenyl dimethylcarbamothioate, a suite of advanced NMR techniques would be indispensable in confirming its proposed structure and probing its dynamic nature.

Variable Temperature NMR for Investigating Dynamic Processes

Dynamic processes, such as conformational changes or restricted rotation around the C-N bond of the carbamothioate moiety, could be investigated using variable temperature (VT) NMR. By acquiring spectra at different temperatures, it would be possible to observe changes in the line shapes of the NMR signals. For instance, at room temperature, the two methyl groups on the nitrogen atom might appear as a single broad peak due to rapid rotation around the C-N bond on the NMR timescale. Upon cooling, this rotation could slow down, leading to the resolution of two distinct signals, one for each methyl group. The temperature at which these peaks coalesce can be used to calculate the energy barrier for this rotational process.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the protons of the ethenyl group, helping to confirm their connectivity. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. rsc.orgresearchgate.net This would be essential for assigning the carbon signals of the ethenyl and dimethylamino groups by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. hmdb.ca For instance, NOESY could reveal through-space interactions between the protons of the dimethylamino group and the ethenyl group, offering insights into the preferred orientation of these substituents.

A hypothetical table of expected NMR data is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.9 - 3.1 (singlet, 6H) | ~37 | C=O |

| C=O | - | ~168 | - |

| O-CH=CH₂ | ~6.5 - 7.0 (multiplet, 1H) | ~140 | C=O |

| O-CH=CH₂ | ~4.5 - 5.0 (multiplet, 2H) | ~98 | C=O |

Note: This data is hypothetical and serves illustrative purposes only.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Spectroscopy for the Detection of Radical Intermediates

CIDNP is a specialized NMR technique used to study reaction mechanisms involving radical intermediates. hmdb.canih.gov If this compound were involved in a photochemical or thermal reaction that proceeds through a radical pair, CIDNP could detect this. The observation of enhanced absorption or emission signals in the NMR spectrum during the reaction would provide strong evidence for the presence of radical species and could help in elucidating the reaction pathway. oregonstate.eduscience-softcon.de

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Identification of Intermediates

Advanced mass spectrometry (MS) techniques are invaluable for determining the molecular weight of a compound and for elucidating its fragmentation pathways, which can provide structural information and help in identifying intermediates in a reaction.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and, consequently, its elemental composition, confirming the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to gently ionize the molecule.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, would be crucial for elucidating the structure. The fragmentation pattern can be predicted to some extent based on the functional groups present. For this compound, key fragmentation pathways could include:

Loss of the ethenyl group.

Cleavage of the C-O bond.

Fragmentation of the dimethylamino group.

McLafferty rearrangement if structurally feasible.

A hypothetical fragmentation table is provided below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+• | Molecular ion of this compound |

| [M - C₂H₃]+ | Loss of the ethenyl radical |

| [M - (CH₃)₂N]+ | Loss of the dimethylamino radical |

| [(CH₃)₂NCO]+ | Dimethylcarbamoyl cation |

Note: This data is hypothetical and serves illustrative purposes only.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Studies and Functional Group Research

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (strong absorption around 1700 cm⁻¹), C-O, C-N, and C=C bonds. The exact position of these bands can provide information about the electronic environment and conformation of the molecule.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for studying the C=C and S-C (if present in an isomer) bonds. A comparison of the IR and Raman spectra can provide insights into the symmetry of the molecule, as some vibrational modes may be active in one technique but not the other.

A table of expected vibrational frequencies is presented below.

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C=O (stretch) | ~1700 (strong) | ~1700 (weak) |

| C=C (stretch) | ~1640 (medium) | ~1640 (strong) |

| C-O (stretch) | ~1200-1000 (strong) | ~1200-1000 (weak) |

| C-N (stretch) | ~1350-1250 (medium) | ~1350-1250 (medium) |

Note: This data is hypothetical and serves illustrative purposes only.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Reactivity Monitoring and Interaction Studies

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and can be used to monitor reactions and study interactions. researchgate.net

UV-Vis Spectroscopy: this compound is expected to have UV absorptions corresponding to n→π* and π→π* transitions associated with the carbonyl group and the ethenyl moiety. The position and intensity of these absorption bands (λ_max) would be sensitive to the solvent polarity and could be used to monitor the progress of a reaction involving changes to these chromophores.

Fluorescence Spectroscopy: If this compound is fluorescent, its emission spectrum could provide further information about its electronic structure and excited state properties. The fluorescence intensity and lifetime could be sensitive to the local environment, making it a useful probe for studying interactions with other molecules or surfaces.

A hypothetical table of electronic spectroscopy data is shown below.

| Technique | Hypothetical λ_max (nm) | Transition |

| UV-Vis Absorption | ~210 | π→π* (C=C) |

| ~280 | n→π* (C=O) | |

| Fluorescence Emission | >300 | - |

Note: This data is hypothetical and serves illustrative purposes only.

Applications and Transformations in Advanced Organic Synthesis and Materials Science

O-Ethenyl Dimethylcarbamothioate as a Precursor in Complex Molecule Synthesis

This compound has emerged as a significant precursor in the synthesis of complex molecules, primarily due to its ability to generate valuable thiol functionalities through well-established rearrangement reactions. This reactivity allows for the strategic introduction of sulfur into a wide array of organic structures, from simple aromatic thiols to elaborate, sterically demanding systems.

Efficient Synthesis of Thiophenols and Diverse Thiol Derivatives

A primary application of O-aryl dimethylcarbamothioates, including the ethenyl analogue, is in the synthesis of thiophenols and their derivatives. This transformation is most effectively achieved through the Newman-Kwart rearrangement, a thermal process that involves the intramolecular migration of the aryl group from the oxygen atom to the sulfur atom of the thiocarbamate moiety. nih.govgoogle.com

The thermal conditions for the Newman-Kwart rearrangement are typically harsh, often requiring temperatures between 200 and 300°C. google.com However, recent advancements have demonstrated that the use of a palladium catalyst, such as [Pd(tBu₃P)₂], can significantly lower the required reaction temperature to around 100°C. google.com This catalytic approach not only makes the process more energy-efficient but also broadens its applicability to substrates that are sensitive to high temperatures.

| Reaction Step | Typical Conditions | Catalytic Conditions | Key Transformation |

|---|---|---|---|

| O-Aryl Thiocarbamate Formation | Phenol, Dimethylthiocarbamoyl chloride, Base | Phenol, Dimethylthiocarbamoyl chloride, Base | Conversion of a phenol to an O-aryl thiocarbamate |

| Newman-Kwart Rearrangement | 200-300°C, neat or in a high-boiling solvent | 100°C, [Pd(tBu₃P)₂] catalyst | Intramolecular rearrangement to an S-aryl thiocarbamate |

| Hydrolysis | Aqueous base (e.g., NaOH or KOH) | Aqueous base (e.g., NaOH or KOH) | Cleavage of the S-aryl thiocarbamate to the thiophenol |

Introduction of Sulfanyl (B85325) Moieties into Challenging Molecular Architectures, e.g., Helical Systems

The generation of thiols from this compound and its aryl analogues provides a powerful tool for introducing sulfanyl (–SH) moieties into complex and sterically hindered molecular frameworks. While direct examples involving the use of this compound for the synthesis of helical molecules are not extensively documented, the versatility of the Newman-Kwart rearrangement suggests its applicability in such contexts.

The synthesis of thiols is a critical step in the construction of many complex structures, including those with defined three-dimensional shapes like helical peptides. The ability to convert a readily available phenol group into a thiol group via the thiocarbamate rearrangement allows for the strategic placement of sulfur atoms within a molecule. These sulfur atoms can then be used to form disulfide bridges or other linkages that can help to enforce a specific conformation, such as a helical fold. The robustness of the Newman-Kwart rearrangement, particularly the catalyzed version, makes it a suitable method for late-stage functionalization in the synthesis of complex molecules where other functional groups might be sensitive to harsher conditions.

Precursors to Sulfonyl Chlorides and Related Reactive Species

This compound can serve as an indirect precursor to sulfonyl chlorides and other related reactive sulfur species. The synthetic pathway involves a two-step process. First, the this compound is converted to the corresponding thiol via the Newman-Kwart rearrangement and subsequent hydrolysis, as detailed in section 6.1.1.

The resulting thiol can then be subjected to oxidative chlorination to yield the sulfonyl chloride. A variety of reagents can be employed for this transformation, including chlorine gas in the presence of water or other oxidizing agents like N-chlorosuccinimide. This method provides a reliable route to sulfonyl chlorides from the corresponding thiols.

Derivatization Strategies for Targeted Functionalization and Chemical Diversification

The primary strategy for the derivatization and chemical diversification of this compound hinges on its conversion to the corresponding thiol. This thiol intermediate is a versatile nucleophile and can participate in a wide range of reactions to introduce diverse functionalities.

Key derivatization pathways originating from the thiol include:

Alkylation and Arylation: The thiolate anion, readily formed by deprotonation of the thiol, can react with a variety of electrophiles, such as alkyl halides and aryl halides, to form thioethers.

Oxidation: The thiol can be oxidized to various sulfur-containing functional groups. Mild oxidation typically yields disulfides, while stronger oxidation can lead to the formation of sulfinic acids and sulfonic acids.

Addition to Unsaturated Systems: Thiols can undergo addition reactions with alkenes and alkynes, a process often referred to as thiol-ene or thiol-yne coupling, to form thioethers.

Formation of Thioesters: Reaction of the thiol with acyl chlorides or carboxylic acids (under appropriate activation) yields thioesters.

These derivatization strategies allow for the transformation of the initial this compound into a vast library of sulfur-containing compounds with a wide range of chemical and physical properties, suitable for various applications in medicinal chemistry, materials science, and agrochemicals. researchgate.net

Role in Catalysis-Oriented Structural Optimization of Chemical Entities

O-Aryl thiocarbamates, the class of compounds to which this compound belongs, play a significant role in catalysis-oriented structural optimization, particularly in the context of the Newman-Kwart rearrangement. The development of a palladium-catalyzed version of this rearrangement is a prime example of how catalytic methods can be employed to optimize a synthetic transformation. google.com

| Parameter | Thermal Newman-Kwart Rearrangement | Palladium-Catalyzed Newman-Kwart Rearrangement |

|---|---|---|

| Temperature | 200-300°C | ~100°C |

| Catalyst | None | [Pd(tBu₃P)₂] |

| Substrate Scope | Limited by thermal stability | Broader, includes thermally sensitive substrates |

| Energy Efficiency | Lower | Higher |

Exploration of Applications in Molecular Electronics Research

The application of this compound in molecular electronics is an area of potential exploration. The ethenyl (vinyl) group in the molecule offers a site for polymerization, which could lead to the formation of novel polymers with interesting electronic properties.

While specific research on the polymerization of this compound and its application in molecular electronics is not widely reported, the synthesis and properties of other vinyl-based polymers are well-documented. nih.gov Polymers containing sulfur in their side chains can exhibit unique electronic and optical properties. The sulfur atoms can influence the polymer's conductivity, charge transport capabilities, and interactions with other materials.

The polymerization of this compound could potentially yield a polymer with pendant dimethylcarbamothioate groups. These groups could be further modified post-polymerization, for instance, by converting them to thiol groups via the Newman-Kwart rearrangement. Such a thiol-functionalized polymer could be used for surface modification of electrodes or for the synthesis of polymer-nanoparticle composites. The exploration of these possibilities could open up new avenues for the development of advanced materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors.

Exploration of Biological and Biomedical Research Avenues Academic Focus

Investigation of O-Ethenyl Dimethylcarbamothioate as a Scaffold for Enzyme Inhibitors (e.g., Cholinesterases)

The carbamate (B1207046) and thiocarbamate moieties are well-established pharmacophores in the design of enzyme inhibitors, most notably for cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are critical targets in the therapeutic management of Alzheimer's disease. nih.govmdpi.com Carbamate-based inhibitors, like rivastigmine, function as pseudo-irreversible inhibitors by carbamylating a serine residue in the enzyme's active site, leading to sustained inhibition. nih.gov

Table 1: Cholinesterase Inhibition by Selected Dimethylcarbamothioate Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | nih.gov |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 89.74 | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For N,N-dimethylcarbamate inhibitors of AChE, several key SAR principles have been established. For instance, in a series of N,N-dimethylcarbamates containing an N,N-dibenzylamino moiety, an alkyl linker of six methylene (B1212753) units was found to be the optimal spacer between the carbamoyl (B1232498) and the dibenzylamino groups. nih.govnih.gov Furthermore, the presence of electron-withdrawing substituents on the aromatic rings of the dibenzylamino group was shown to reduce the inhibitory activity. nih.govnih.gov

For O-aryl dimethylcarbamothioates, SAR studies have shown that substitutions on the aryl ring significantly impact inhibitory potency against both AChE and BChE. nih.gov The electronic nature and position of these substituents can alter the molecule's binding affinity and its reactivity towards the catalytic serine residue. The introduction of an O-ethenyl group, as in this compound, represents a novel structural modification. This vinyl group could participate in different types of interactions within the enzyme's active site or act as a Michael acceptor, potentially leading to a different mechanism of inhibition compared to traditional aryl carbamates.

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding modes of inhibitors within an enzyme's active site. nih.govnih.govnih.gov For cholinesterase inhibitors, docking studies have revealed that they often bind across two key sites: the catalytic active site (CAS) at the base of a deep gorge, and a peripheral anionic site (PAS) at the entrance. mdpi.com

Docking studies of carbamate-based inhibitors have elucidated crucial interactions, such as the orientation of the carbamate moiety for nucleophilic attack by the catalytic serine (Ser203 in human AChE) and hydrophobic interactions between the inhibitor's scaffold and aromatic residues like tryptophan (W86) and phenylalanine (F295) in the active site. mdpi.comnih.gov Covalent docking methods are specifically employed for pseudo-irreversible inhibitors like carbamates to model the formation of the covalent bond with the serine residue. nih.gov Although no specific docking studies for this compound are available, such research would be invaluable to predict its binding orientation and potential interactions within the cholinesterase active site, clarifying the role of the unique O-ethenyl group.

Role in Ligand Synthesis and Design for Receptor Binding Studies

The design and synthesis of novel ligands are crucial for probing the structure and function of biological receptors. sigmaaldrich.comnih.gov The dimethylcarbamothioate moiety can serve as a key building block or pharmacophore in the synthesis of ligands for various receptors. Its size, polarity, and hydrogen-bonding capabilities can be tailored by synthetic modification to achieve desired binding affinity and selectivity. The inclusion of the O-ethenyl group provides a reactive handle that can be used for further chemical modifications, such as click chemistry or covalent tethering to a receptor, which is a valuable strategy in chemical biology for identifying and characterizing receptor binding sites.

Application in Dynamic Combinatorial Chemistry Research and Library Generation

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecular receptors and enzyme inhibitors. nih.govresearchgate.net This technique relies on the generation of a library of compounds that are in equilibrium through reversible chemical reactions. nih.govnih.gov When a biological target (like a protein or nucleic acid) is introduced, it can bind to and stabilize the best-fitting library member, shifting the equilibrium and amplifying the concentration of the active compound. nih.gov

Reversible reactions such as disulfide exchange and acylhydrazone formation are commonly used in DCC. core.ac.uk The sulfur atom in this compound suggests its potential utility in DCC. The thiocarbamate linkage itself, or a precursor thiol, could participate in reversible thiol-disulfide or thioester exchange reactions, allowing for its incorporation as a building block into a dynamic combinatorial library (DCL). The presence of the ethenyl group could also be exploited in reversible reactions like alkene metathesis under specific catalytic conditions.

Development of Fluorescent Probes Incorporating Dimethylthiocarbamate Moieties for Biological Monitoring

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and ions in real-time. mdpi.comresearchgate.net The design of these probes often involves a fluorophore linked to a recognition moiety that selectively interacts with the target analyte. The dimethylthiocarbamate group has been successfully employed as a recognition moiety in fluorescent probes.

A notable example is a two-photon fluorescent probe for the detection of gold (Au³⁺) ions. researchgate.netnih.gov In this probe, a dimethylthiocarbamate group is conjugated to a dicoumarin fluorophore. The thiocarbamate acts as a selective binding site for Au³⁺. This interaction triggers a photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response, allowing for the sensitive and selective detection of gold ions in water and living cells. researchgate.netnih.gov This demonstrates the utility of the dimethylthiocarbamate moiety as an effective chelator and signaling component in probe design.

Table 2: Characteristics of a Dimethylthiocarbamate-Based Fluorescent Probe

| Probe Name | Analyte | Fluorophore | Detection Limit | Response Time | Source |

|---|

Evaluation as Potential Scaffolds for Antimitotic Agents in Academic Research

Antimitotic agents are compounds that interfere with cell division (mitosis) and are a cornerstone of cancer chemotherapy. Academic research continues to explore novel chemical scaffolds for the development of new antimitotic drugs. The carbamate functional group is present in several compounds investigated for antineoplastic properties. nih.gov

For example, studies on certain pyridopyrazine carbamates have shown that structural alterations significantly affect their cytotoxicity and ability to inhibit mitosis in cancer cell lines. nih.gov While research has not specifically focused on this compound as an antimitotic agent, its structural components—the carbamate-like core and a reactive vinyl group—suggest it could be an interesting scaffold for such investigations. The ethenyl group, in particular, could potentially act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in tubulin, a key protein in mitosis. This represents an unexplored but potentially fruitful area of academic research.

Future Research Directions and Open Questions in O Ethenyl Dimethylcarbamothioate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For O-Ethenyl dimethylcarbamothioate, research should prioritize the development of green synthetic routes that minimize waste and energy consumption. A primary avenue of exploration would be the investigation of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. The principles of atom economy and process intensification will be central to designing these new synthetic strategies.

A comparative analysis of potential sustainable synthetic routes could be a starting point for future research:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-O Coupling | High atom economy, potential for asymmetric synthesis. | Development of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for and engineering of enzymes capable of forming the carbamothioate linkage. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Optimization of reaction parameters in microreactor systems for continuous production. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Design of photocatalytic systems for the efficient formation of this compound. |

Deeper Mechanistic Understanding of Complex Rearrangements and Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its controlled application. Future research should focus on elucidating the intricate details of potential rearrangements and transformations that this molecule might undergo. This includes investigating the influence of reaction conditions, such as solvent, temperature, and catalysts, on the reaction pathways. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with isotopic labeling studies, will be instrumental in unraveling these complex mechanistic questions.

Key mechanistic questions to be addressed include:

What is the precise mechanism of the key bond-forming reactions in the synthesis of this compound?

Are there competing reaction pathways, and how can they be controlled to favor the desired product?

Does this compound undergo unique rearrangement reactions, such as-sigmatropic rearrangements, and what are the driving forces behind them?

Exploration of New Catalytic Applications and Process Intensification

The unique electronic and steric properties of the O-ethenyl and dimethylcarbamothioate moieties suggest that this compound could serve as a novel ligand or precursor in catalysis. Future research should explore its potential in various catalytic applications, including transition metal catalysis and organocatalysis. The development of catalysts derived from or incorporating the this compound scaffold could lead to new selectivities and reactivities.

Furthermore, the principles of process intensification should be applied to the synthesis and application of this compound. This involves designing integrated processes that combine synthesis, separation, and catalysis in a single, continuous operation, leading to significant improvements in efficiency and sustainability.

Advanced Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry offers a powerful tool for accelerating the discovery and development of new chemical entities and processes. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, properties, and reactivity. Density functional theory (DFT) calculations can be employed to predict spectroscopic properties, reaction energies, and transition state geometries, thereby guiding experimental efforts.

Future computational studies should focus on:

Predicting Reactivity: Developing predictive models for the reactivity of this compound in various chemical transformations.

Catalyst Design: In silico design of novel catalysts for the synthesis and functionalization of this compound.

Property Prediction: Forecasting the physical and chemical properties of materials derived from this compound.

Expanding Applications in Functional Materials and Chemical Biology Research

The unique structural features of this compound make it an intriguing building block for the synthesis of novel functional materials. Its vinyl group offers a handle for polymerization, potentially leading to the creation of polymers with tailored thermal, optical, or electronic properties. The carbamothioate group could impart interesting coordination properties or biological activity.

In the realm of chemical biology, this compound could be explored as a chemical probe or a precursor to biologically active molecules. Its potential interactions with biological targets could be investigated through screening assays and molecular docking studies. The development of synthetic routes to isotopically labeled versions of the compound would be invaluable for these studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.